molecular formula C10H11F3O2 B13611411 1,1,1-Trifluoro-3-(2-methoxyphenyl)propan-2-ol

1,1,1-Trifluoro-3-(2-methoxyphenyl)propan-2-ol

Cat. No.: B13611411
M. Wt: 220.19 g/mol
InChI Key: PKASQYBHHKRBFH-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-3-(2-methoxyphenyl)propan-2-ol is a fluorinated secondary alcohol featuring a trifluoromethyl group and a 2-methoxyphenyl substituent. Its unique structure confers enhanced metabolic stability and lipophilicity compared to non-fluorinated analogs, making it a candidate for pharmaceutical and agrochemical applications .

Properties

Molecular Formula

C10H11F3O2

Molecular Weight

220.19 g/mol

IUPAC Name

1,1,1-trifluoro-3-(2-methoxyphenyl)propan-2-ol

InChI

InChI=1S/C10H11F3O2/c1-15-8-5-3-2-4-7(8)6-9(14)10(11,12)13/h2-5,9,14H,6H2,1H3

InChI Key

PKASQYBHHKRBFH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CC(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation typically follows two main steps:

Reduction of the Trifluoromethylated Ketone to the Alcohol

The key step to obtain this compound is the selective reduction of the ketone carbonyl group.

Summary Table of Preparation Methods

Step Method/Agent Conditions Yield/Notes Reference
Ketone synthesis Nucleophilic trifluoromethylation (e.g., TMSCF3) Basic conditions, aprotic solvents Moderate to high, depending on substrate Inferred
Ketone reduction Sodium borohydride (NaBH4) Methanol or ethanol, 0–25°C High yield, selective reduction Standard
Alternative reduction Catalytic hydrogenation H2 gas, Pd/C or Raney Ni catalyst Possible over-reduction or side reactions Standard
One-pot nucleophilic formylation Formaldehyde tert-butyl hydrazone, solvent-free Room temperature, 10–20 min >99% yield, no chromatography, scalable

Research Discoveries and Notes

  • The solvent-free nucleophilic formylation strategy represents a significant advancement in the synthesis of α-hydroxy α-trifluoromethyl compounds, offering an environmentally benign, efficient, and scalable route.

  • The recovery and reuse of reagents such as tert-butyl hydrazine hydrochloride reduce waste and improve sustainability.

  • The reaction rates and yields are influenced by the electronic nature of substituents on the aromatic ring, with electron-withdrawing groups accelerating the reaction.

  • The methodology allows direct access to valuable trifluoromethylated building blocks without chromatographic purification, facilitating industrial applicability.

Chemical Reactions Analysis

1,1,1-Trifluoro-3-(2-methoxyphenyl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,1,1-Trifluoro-3-(2-methoxyphenyl)propan-2-ol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-3-(2-methoxyphenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Aromatic Substitutions

(a) 1,1,1-Trifluoro-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol (CAS 866135-78-6)
  • Structure : Differs by replacing the 2-methoxyphenyl group with a 4-methoxyphenyl-piperazine moiety.
  • This modification may enhance binding to serotonin or dopamine receptors, common targets for piperazine-containing pharmaceuticals .
  • Applications: Likely explored for central nervous system (CNS) disorders due to structural similarity to known neuroactive piperazine derivatives.
(b) 2-Benzyl-1,1,1-trifluoro-3-(quinolin-2-yl)propan-2-ol
  • Structure: Features a quinoline ring instead of the methoxyphenyl group.
  • Biological Activity: Tested in zebrafish embryo models for toxicity and anticancer activity. The quinoline moiety may confer DNA intercalation properties, but high toxicity (LC₅₀ < 50 µM) limits therapeutic utility .

Sulfur-Containing Derivatives

(a) 1,1,1-Trifluoro-3-[(4-methylpyrimidin-2-yl)sulfanyl]propan-2-ol (CAS 1343623-30-2)
  • Structure : Incorporates a pyrimidinyl sulfanyl group.
  • Applications : Sulfur atoms may enhance metal-binding capacity, relevant for enzyme inhibition.
(b) 1,1,1-Trifluoro-3-(2-pyridinylsulfanyl)-2-propanol (CAS 478047-11-9)
  • Structure : Substituted with a pyridinyl sulfanyl group.
  • Synthesis : Likely involves thiol-ene coupling or nucleophilic substitution. The pyridine ring could improve solubility in polar solvents .

Heterocyclic Derivatives

(a) 1,1,1-Trifluoro-3-(1H-imidazol-1-yl)propan-2-ol (CID 63900424)
  • Structure : Contains an imidazole ring.
  • Properties : SMILES: C1=CN(C=N1)CC(C(F)(F)F)O. The imidazole group may enable hydrogen bonding, influencing pharmacokinetics .
  • Applications: Potential use in antifungal or antiviral agents due to imidazole’s known bioactivity.
(b) 1,1,1-Trifluoro-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propan-2-ol (CAS 1342272-35-8)
  • Structure : Includes a thiadiazole ring.
  • Chemical Formula : C₆H₇F₃N₂OS₂. Thiadiazole moieties are associated with antimicrobial and anticancer activities .

Anticancer and Kinase-Inhibiting Analogs

(a) 1,1,1-Trifluoro-3-[(tetrahydrofuran-2-ylmethyl)amino]propan-2-ol
  • Structure : Tetrahydrofuran (THF) substituent replaces the methoxyphenyl group.
  • Applications : Marketed by CymitQuimica as a high-purity compound (95% purity), suggesting utility in medicinal chemistry or catalysis .
(b) 1,1,1-Trifluoro-3-[(4,5,6,7-tetrabromo-1H-benzimidazol-2-yl)amino]propan-2-ol (rac-6)
  • Structure : Benzimidazole core with bromine substituents.
  • Biological Activity : Demonstrated kinase inhibition (∆Gcalc = -9.2 kcal/mol for CK2/PIM-1), highlighting the role of halogenation in enhancing binding affinity .

Key Comparative Data

Compound Molecular Weight (g/mol) Key Substituent Reported Activity Reference
Target Compound ~234.18* 2-Methoxyphenyl N/A (extrapolated)
CAS 866135-78-6 334.31 4-Methoxyphenyl-piperazine Neuroactivity (hypothesized)
2-Benzyl-1,1,1-trifluoro-3-(quinolin-2-yl) 335.30 Quinoline Anticancer (zebrafish LC₅₀ < 50 µM)
CAS 1343623-30-2 238.23 Pyrimidinyl sulfanyl Discontinued (stability issues)
rac-6 511.84 Tetrabromo-benzimidazole Kinase inhibition (∆Gcalc = -9.2)

*Calculated based on formula C₁₀H₁₀F₃O₂.

Biological Activity

1,1,1-Trifluoro-3-(2-methoxyphenyl)propan-2-ol is a fluorinated organic compound that has garnered attention for its unique biological properties. The trifluoromethyl group and the methoxyphenyl moiety contribute to its chemical reactivity and biological interactions. This article explores the biological activity of this compound based on various research findings, including its mechanisms of action, potential applications in medicine, and comparisons with similar compounds.

The molecular formula of this compound is C10H12F3O2C_{10}H_{12}F_3O_2, with a molecular weight of 235.20 g/mol. The presence of the trifluoromethyl group enhances lipophilicity, which can influence its interaction with biological membranes and proteins.

PropertyValue
Molecular FormulaC10H12F3O2
Molecular Weight235.20 g/mol
IUPAC NameThis compound
InChI KeyFOFWBCNMLRBBA-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with molecular targets within biological systems. The trifluoromethyl group can modulate binding affinity and selectivity towards various enzymes and receptors. This property makes it particularly useful in studying enzyme interactions and protein modifications .

Key Mechanisms:

  • Enzyme Interaction : The compound has been shown to influence enzyme activity through competitive inhibition or allosteric modulation.
  • Protein Binding : Its lipophilicity allows for effective interaction with lipid membranes, facilitating cellular uptake and subsequent biochemical effects.

Biological Activity

Research indicates that this compound exhibits notable biological activities:

  • Antibacterial Activity : Studies have demonstrated that fluorinated compounds similar to this one can exhibit significant antibacterial properties against pathogens like Staphylococcus aureus and Escherichia coli. Although specific MIC (Minimum Inhibitory Concentration) values for this compound have not been extensively documented, its structural analogs show promising results in this area .
  • Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory properties, which may be linked to its ability to modulate inflammatory pathways through enzyme inhibition .

Case Studies

Several studies have investigated the biological implications of fluorinated compounds similar to this compound:

  • Inhibition of Enzymes :
    • A study focusing on the inhibition of branched-chain amino acid transaminases (BCATs) found that similar trifluoromethyl compounds exhibited IC50 values below 20 μM, indicating strong inhibitory potential .
  • Antimicrobial Testing :
    • In vitro evaluations revealed that certain derivatives showed MIC values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus, suggesting that modifications in the structure could enhance antibacterial efficacy .

Research Findings

Recent research highlights the importance of fluorinated compounds in medicinal chemistry:

  • Fluorinated Pharmaceuticals : The unique properties of fluorinated compounds allow them to be utilized as building blocks in drug synthesis. Their distinct reactivity profiles can lead to the development of novel therapeutic agents targeting various diseases .

Q & A

Q. What are the optimal synthetic routes for 1,1,1-trifluoro-3-(2-methoxyphenyl)propan-2-ol, and how do reaction conditions influence yield?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting 2-methoxyphenyl Grignard reagents with trifluoromethyl ketones under anhydrous conditions at low temperatures (-10°C to 0°C) can yield the target compound. Catalysts like boron trifluoride etherate may enhance electrophilicity of the carbonyl group, improving regioselectivity . Continuous flow reactors with automated temperature control (e.g., 50–70°C) and residence time optimization (30–60 minutes) are recommended for scalability and reproducibility . Key parameters affecting yield include solvent polarity (e.g., THF vs. dichloromethane), stoichiometry of the trifluoromethyl precursor, and inert atmosphere maintenance to prevent hydroxyl group oxidation.

Q. How can the structural and electronic properties of this compound be characterized experimentally?

Combined spectroscopic and computational methods are essential:

  • NMR : 19F^{19}\text{F} NMR identifies trifluoromethyl group environments (δ ≈ -60 to -70 ppm). 1H^{1}\text{H} NMR resolves methoxy (-OCH3_3, δ ≈ 3.8 ppm) and hydroxyl (-OH, δ ≈ 2.5–3.5 ppm) protons, with coupling constants revealing stereochemistry.
  • IR : Stretching frequencies for -OH (3200–3600 cm1^{-1}), C-F (1100–1200 cm1^{-1}), and aromatic C-O (1250 cm1^{-1}) confirm functional groups.
  • X-ray crystallography : Resolves spatial arrangement of the methoxyphenyl and trifluoromethyl groups, critical for SAR studies .
  • DFT calculations : Predict electron-withdrawing effects of the trifluoromethyl group on the hydroxyl’s acidity (pKa ~12–14) and aromatic ring’s electrophilic substitution patterns .

Q. What is the role of the trifluoromethyl group in modulating this compound’s reactivity and stability?

The trifluoromethyl group enhances metabolic stability by resisting oxidative degradation and reduces basicity of nearby functional groups (e.g., hydroxyl). Its strong electron-withdrawing effect polarizes the adjacent C-O bond, increasing susceptibility to nucleophilic attack. Stability studies in aqueous buffers (pH 7.4, 37°C) show a half-life >24 hours due to fluorine’s inductive effect, making it suitable for prolonged biological assays .

Advanced Research Questions

Q. How does this compound interact with biological targets, and what methodologies validate these interactions?

The compound’s methoxyphenyl moiety engages in π-π stacking with aromatic residues in enzyme active sites (e.g., cytochrome P450 isoforms), while the hydroxyl group forms hydrogen bonds. Techniques include:

  • Surface plasmon resonance (SPR) : Measures binding affinity (KD_D ≈ 10–100 µM) to purified receptors.
  • Molecular docking : Simulations (AutoDock Vina) predict binding poses with RMSD <2.0 Å relative to crystallographic data.
  • Fluorescence quenching : Monitors conformational changes in target proteins (e.g., tryptophan residue shifts) upon ligand binding .

Q. What solvent systems and temperatures maximize enantiomeric purity during asymmetric synthesis?

Chiral resolution via enzymatic kinetic resolution (e.g., lipase B in isopropyl ether at 25°C) achieves >90% enantiomeric excess (ee). Low-polarity solvents (hexane:ethyl acetate, 9:1) minimize racemization during column chromatography. Cryogenic conditions (-20°C) stabilize intermediates in stereoselective aldol reactions .

Q. Are there contradictions in reported biological activity data, and how can they be resolved?

Discrepancies in IC50_{50} values (e.g., 5 µM vs. 50 µM for kinase inhibition) may arise from assay conditions (e.g., ATP concentration variations). Standardization using:

  • Uniform ATP levels (1 mM) in kinase assays.
  • Control for solvent effects (DMSO ≤0.1% v/v).
  • Orthogonal assays (e.g., radioactive vs. luminescent detection) validates dose-response curves .

Q. How do substituents on the phenyl ring influence the compound’s pharmacological profile?

Comparative SAR studies show:

  • 2-Methoxy vs. 4-methoxy : 2-substitution improves blood-brain barrier penetration (logP ~2.5 vs. ~3.0 for 4-substituted analogs).
  • Fluorine substitution : 2-Fluorophenyl derivatives exhibit 10-fold higher CYP3A4 inhibition due to enhanced electronegativity.
  • Methylthio groups : Increase lipophilicity (clogP +0.5) but reduce aqueous solubility (<0.1 mg/mL) .

Q. What strategies mitigate degradation of the hydroxyl group under acidic conditions?

  • Protecting groups : tert-Butyldimethylsilyl (TBS) ethers stabilize the hydroxyl during storage (0–4°C, argon atmosphere).
  • Lyophilization : Freeze-drying in citrate buffer (pH 5.0) retains >95% integrity over 6 months.
  • Co-crystallization : With cyclodextrins improves stability against hydrolysis .

Methodological Resources

  • Synthetic Protocols : Optimized procedures in Organic Process Research & Development .
  • Spectroscopic Data : PubChem entries (CID 1807914-27-7) for NMR/IR reference .
  • Computational Models : Gaussian 16 input files for DFT calculations available via Supplementary Data .

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